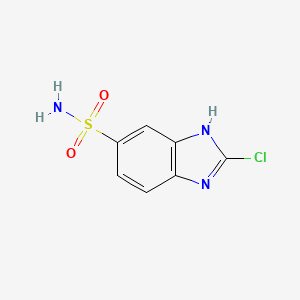

2-chloro-1H-1,3-benzodiazole-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c8-7-10-5-2-1-4(14(9,12)13)3-6(5)11-7/h1-3H,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQNDFPIDNJXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for the 2-chloro-1H-1,3-benzodiazole-5-sulfonamide Core

A logical retrosynthetic analysis of this compound suggests a disconnection of the benzimidazole (B57391) core. The primary disconnection points are the carbon-nitrogen bonds of the imidazole (B134444) ring. This leads back to a key intermediate, a substituted o-phenylenediamine (B120857), specifically 3,4-diaminobenzenesulfonamide (B1301043). The 2-chloro substituent can be envisioned as being introduced from a one-carbon electrophile capable of cyclization and subsequent chlorination, or by cyclizing a precursor that already contains the chloro-imine functionality.

Another key disconnection involves the sulfonamide group. This functional group can be introduced onto a pre-formed benzimidazole ring system or, more strategically, be present on the starting aromatic precursor prior to the benzimidazole ring formation. This latter approach is often preferred as it can avoid issues with regioselectivity and harsh sulfonylation conditions on a potentially sensitive heterocyclic core.

Therefore, a plausible retrosynthetic pathway commences with the target molecule, disconnecting the C-N bonds of the imidazole ring to reveal 3,4-diaminobenzenesulfonamide and a one-carbon carbonyl equivalent. The 3,4-diaminobenzenesulfonamide can be further disconnected to 4-amino-3-nitrobenzenesulfonamide (B112339), a commercially available or readily synthesized precursor. This precursor itself can be derived from simpler aromatic starting materials through nitration, chlorosulfonylation, and amination reactions.

Established Synthetic Protocols for Benzodiazole-Sulfonamide Construction

The forward synthesis, guided by the retrosynthetic analysis, employs a series of established and reliable chemical transformations to construct the target molecule.

Multi-Step Synthesis Approaches from Precursor Molecules

A common multi-step approach begins with a suitably substituted benzene (B151609) derivative. For instance, the synthesis can commence with p-nitroaniline. The synthesis of a key precursor, 4-amino-3-nitrobenzenesulfonamide, is a critical step. This can be achieved through a sequence of reactions involving the protection of the amino group, followed by chlorosulfonylation and amination to introduce the sulfonamide moiety, and subsequent nitration at the position ortho to the amino group.

Once 4-amino-3-nitrobenzenesulfonamide is obtained, the nitro group is reduced to an amine to yield 3,4-diaminobenzenesulfonamide. This reduction is typically carried out using standard methods such as catalytic hydrogenation with palladium on carbon or using reducing agents like tin(II) chloride in hydrochloric acid.

Sulfonylation Reactions for Introducing the Sulfonamide Group

The introduction of the sulfonamide group is a pivotal step in the synthesis. This is generally achieved through chlorosulfonylation of an appropriately substituted aniline (B41778) derivative, followed by amination. For example, acetanilide (B955) can be treated with chlorosulfonic acid to introduce a sulfonyl chloride group, which is then reacted with ammonia (B1221849) to form the sulfonamide. It is crucial to have the amino group protected, often as an acetamide, to prevent undesired side reactions during chlorosulfonylation.

Ring-Closure and Heterocyclic Annulation Methods for Benzodiazole Formation

The formation of the benzimidazole ring is the final key step in constructing the core heterocycle. This is typically achieved by the condensation of an o-phenylenediamine derivative, in this case, 3,4-diaminobenzenesulfonamide, with a one-carbon electrophile. jocpr.com

A variety of reagents can be used for this cyclization. For the synthesis of the 2-chloro derivative, a two-step process is often employed. First, the diamine is cyclized with a reagent like urea (B33335) or phosgene (B1210022) to form the corresponding 2-hydroxybenzimidazole (B11371) (benzimidazolone). google.com This intermediate is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the desired 2-chlorobenzimidazole (B1347102). indianchemicalsociety.com This method is a well-established route for the preparation of 2-chlorobenzimidazoles. indianchemicalsociety.com

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Benzimidazolone Formation | 3,4-diaminobenzenesulfonamide, Urea, Heat | 2-Hydroxy-1H-benzimidazole-5-sulfonamide |

| Chlorination | 2-Hydroxy-1H-benzimidazole-5-sulfonamide, POCl₃, Heat | This compound |

Advanced Synthetic Techniques Applied to Analogues

To improve reaction efficiency and explore a wider range of analogues, advanced synthetic techniques are often employed.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. jocpr.commdpi.com The application of microwave irradiation can significantly reduce reaction times for both the cyclization of o-phenylenediamines and the subsequent functionalization steps. jocpr.commdpi.com

For the synthesis of benzimidazole-sulfonamide analogues, microwave heating can be applied to the condensation reaction between the diamine and various aldehydes or carboxylic acids. jocpr.com This allows for the rapid generation of a library of compounds for biological screening. While specific microwave-assisted synthesis of this compound is not extensively documented, the general principles are applicable. The cyclization to form the benzimidazolone and the subsequent chlorination could potentially be expedited using microwave technology, leading to a more efficient and environmentally friendly synthetic route. jocpr.commdpi.com

| Microwave-Assisted Reaction | Typical Conditions | Advantages |

| Benzimidazole formation from o-phenylenediamine and aldehyde | Solvent-free or high-boiling point solvent, Lewis acid catalyst | Reduced reaction time, higher yields, cleaner reactions |

| N-alkylation/arylation of benzimidazoles | Polar solvent, base | Faster reaction rates, improved efficiency |

Metal-Catalyzed Coupling Reactions in Benzodiazole Functionalization

The functionalization of the benzimidazole scaffold, particularly at the 2-position, is greatly enhanced by transition metal-catalyzed cross-coupling reactions. The chlorine atom at the C2 position of 2-chlorobenzimidazoles serves as a versatile leaving group for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. osi.lvresearchgate.net These reactions are fundamental for creating derivatives with diverse properties and applications.

Palladium-based catalysts are most commonly employed in cross-coupling reactions due to their high activity and stability. nih.gov However, in an effort to develop more sustainable and economical processes, catalysts based on other transition metals like nickel, copper, and iron are also being explored. nih.govmdpi.com

Key cross-coupling reactions applicable to the functionalization of a 2-chlorobenzimidazole core include:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid, to form a C-C bond. nih.gov For instance, a 2-chlorobenzimidazole could be reacted with an arylboronic acid in the presence of a palladium catalyst to yield a 2-arylbenzimidazole. Studies on related azole systems have shown that catalysts like palladium(II) acetate (B1210297) with suitable phosphine (B1218219) ligands are effective. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. mdpi.com It is particularly useful for introducing alkynyl moieties onto the benzimidazole ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl halide. researchgate.net This method can be used to introduce vinyl groups at the 2-position of the benzimidazole nucleus.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. acs.org It enables the reaction of 2-chlorobenzimidazoles with primary or secondary amines to produce 2-aminobenzimidazole (B67599) derivatives. This reaction is highly significant for synthesizing a wide array of biologically active molecules. acs.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, influencing both the yield and selectivity of the desired product.

| Reaction Type | Catalyst/Metal | Substrates | Typical Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | Aryl Halide + Arylboronic Acid | Pd(OAc)₂, phosphine ligand, base (e.g., K₂CO₃), solvent (e.g., DMF) | researchgate.netmdpi.com |

| Sonogashira | Palladium (Pd) / Copper (Cu) | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | researchgate.net |

| Heck | Palladium (Pd) | Aryl Halide + Alkene | Pd(OAc)₂, base, high temperature | researchgate.net |

| Buchwald-Hartwig | Palladium (Pd) | Aryl Halide + Amine | Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu) | acs.org |

Development of Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to reduce environmental impact and improve efficiency. researchgate.net These approaches aim to minimize the use and generation of hazardous substances by employing safer solvents, reducing reaction times, and using more environmentally benign catalysts. researchgate.netsphinxsai.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, from hours to minutes or even seconds. rjptonline.org This technique provides rapid and uniform heating, which can enhance reaction rates and improve yields. The synthesis of benzimidazole derivatives through the condensation of o-phenylenediamines with aldehydes or carboxylic acids has been successfully achieved under microwave irradiation, often in solvent-free conditions or using green solvents. researchgate.netrjptonline.org

Use of Green Solvents and Catalysts: Conventional benzimidazole synthesis often requires harsh conditions and toxic reagents. researchgate.net Green chemistry focuses on replacing these with safer alternatives.

Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Methods have been developed for the synthesis of benzimidazoles in water, which simplifies workup procedures and minimizes organic waste. sphinxsai.commdpi.com

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are gaining attention as green media for benzimidazole synthesis. mdpi.com

Eco-Friendly Catalysts: Researchers have explored the use of various catalysts that are more environmentally friendly than traditional options. Examples include ammonium (B1175870) chloride, zinc triflate, and solid-supported catalysts like zeolites or alumina, which can often be recovered and reused. sphinxsai.commdpi.com For instance, the condensation of o-phenylenediamine with an aldehyde can be catalyzed by ammonium chloride at 80-90°C, providing an economically viable and greener route. sphinxsai.com

These green methodologies are directly applicable to the synthesis of the core benzimidazole structure of this compound, promoting more sustainable manufacturing processes. researchgate.net

Purification, Isolation, and Yield Optimization in Laboratory Synthesis

The successful synthesis of a target compound relies heavily on effective purification and isolation techniques, as well as the systematic optimization of reaction conditions to maximize yield.

Purification and Isolation: Following the synthesis of benzimidazole sulfonamide derivatives, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and residual catalysts. Several methods are employed for purification:

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. mdpi.com The choice of solvent is critical for achieving high purity and recovery. google.com For example, 2-chlorobenzimidazole can be purified by recrystallization after neutralization of the reaction mixture.

Chromatography: When recrystallization is insufficient, chromatographic techniques are used. Column chromatography, particularly flash chromatography, is widely used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). mdpi.comdtic.mil The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity to separate the components.

Acid-Base Extraction: The amphoteric nature of the benzimidazole ring and the acidic nature of the sulfonamide group can be exploited for purification. The compound can be dissolved in a basic aqueous solution to remove non-acidic impurities, followed by acidification to precipitate the purified product. dtic.mil

Yield Optimization: Maximizing the yield of the desired product is a key objective in synthetic chemistry. This is achieved by systematically varying reaction parameters to find the optimal conditions. Factors that are commonly optimized include:

Temperature: The reaction temperature significantly affects the rate of reaction and the formation of byproducts. For the synthesis of benzimidazole derivatives, studies have shown that increasing the temperature can lead to a complete conversion of reactants and higher yields, although excessive heat may promote degradation or side reactions. researchgate.netresearchgate.net

Reactant Molar Ratio: The stoichiometry of the reactants can influence selectivity, especially in reactions where multiple products are possible. For example, in the synthesis of 1,2-disubstituted benzimidazoles, increasing the molar ratio of the aldehyde to the diamine was found to improve selectivity for the desired product. researchgate.net

Catalyst Loading: The amount of catalyst used can impact reaction efficiency and cost. The optimal catalyst loading is the minimum amount required to achieve a high conversion rate in a reasonable time.

Solvent: The choice of solvent can affect the solubility of reactants, reaction rates, and product selectivity. osi.lv

| Parameter Varied | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | Room Temperature vs. 60°C vs. 100°C | Yields increased significantly with higher temperatures, achieving complete conversion at 100°C. | researchgate.netresearchgate.net |

| Reactant Molar Ratio (Diamine:Aldehyde) | 1:1 vs. 1:2 | Increasing the aldehyde ratio improved selectivity for the 1,2-disubstituted product. | researchgate.net |

| Solvent | Ethyl lactate (B86563) vs. Water | Reactions in water showed higher yields at elevated temperatures compared to ethyl lactate. | researchgate.net |

Through careful control of these parameters, chemists can enhance the efficiency and practicality of synthesizing this compound and its derivatives.

Spectroscopic and Structural Characterization of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.arabjchem.orgdrugbank.comripublication.comresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, both ¹H and ¹³C NMR provide essential information about the electronic environment of the hydrogen and carbon atoms, respectively. The benzimidazole (B57391) core presents a dynamic equilibrium known as prototropic tautomerism, where the N-H proton can shuttle between the two nitrogen atoms. nih.gov This rapid exchange can lead to averaged signals in the NMR spectra, simplifying the appearance but complicating precise assignment without advanced techniques or low-temperature studies. arabjchem.orgnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the N-H proton of the imidazole (B134444) ring, and the protons of the sulfonamide group.

The aromatic region would typically show signals for the three protons on the substituted benzene ring. The proton at position 4 (C4-H), adjacent to the sulfonamide group, would likely appear as a doublet. The proton at position 6 (C6-H), situated between the sulfonamide and the fused imidazole ring, would be expected to show a doublet of doublets. The proton at position 7 (C7-H) would also likely appear as a doublet. The chemical shifts are influenced by the electron-withdrawing nature of both the chloro and sulfonamide substituents.

The sulfonamide (SO₂NH₂) protons typically appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. Similarly, the imidazole N-H proton also presents as a broad singlet, and its signal may sometimes be difficult to observe if the rate of exchange is very high.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H (C4-H) | ~8.0 - 8.2 | d (doublet) | Deshielded due to proximity to the SO₂NH₂ group. |

| Ar-H (C6-H) | ~7.8 - 8.0 | dd (doublet of doublets) | Coupling to both C4-H and C7-H. |

| Ar-H (C7-H) | ~7.5 - 7.7 | d (doublet) | Influenced by the fused imidazole ring. |

| -SO₂NH₂ | ~7.0 - 7.5 | br s (broad singlet) | Chemical shift is solvent and concentration dependent. |

| N-H (imidazole) | ~12.0 - 13.0 | br s (broad singlet) | Typically deshielded; may exchange with solvent protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to tautomerism, the signals for C4/C7 and C5/C6 in symmetrically substituted benzimidazoles can appear as averaged, single peaks. nih.gov However, the substitution pattern in this compound is asymmetric, meaning all seven carbons of the benzimidazole core should be chemically distinct, though rapid proton exchange could still lead to broadening or averaging of signals for C3a and C7a. arabjchem.org

The C2 carbon, bonded to the chlorine atom, is expected to be significantly deshielded. The carbons of the benzene ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts influenced by their respective substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~150 - 155 | Attached to electronegative Cl and two N atoms. |

| C3a, C7a | ~130 - 145 | Bridgehead carbons; signals may be broadened by tautomerism. |

| C4 | ~115 - 125 | Aromatic carbon adjacent to sulfonamide. |

| C5 | ~140 - 145 | Aromatic carbon bearing the sulfonamide group. |

| C6 | ~120 - 130 | Aromatic carbon. |

| C7 | ~110 - 120 | Aromatic carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.arabjchem.orgdrugbank.comresearchgate.net

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

Key expected vibrational bands for this compound include:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the imidazole ring and the sulfonamide group. The broadness is due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

C=N Stretching: The imidazole C=N bond is expected to show a characteristic absorption band around 1610-1630 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

SO₂ Stretching: The sulfonamide group will exhibit two strong, characteristic stretching bands: an asymmetric stretch typically around 1300–1400 cm⁻¹ and a symmetric stretch around 1120–1180 cm⁻¹. nih.gov

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Imidazole & Sulfonamide) | Stretching | 3100 - 3400 | Medium-Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak-Medium, Sharp |

| C=N (Imidazole) | Stretching | 1610 - 1630 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1300 - 1400 | Strong |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1120 - 1180 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis.arabjchem.orgripublication.comresearchgate.net

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₇H₅ClN₄O₂S), the molecular ion peak [M]⁺ would be observed. A characteristic isotopic pattern for the molecular ion will be present due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks, [M]⁺ and [M+2]⁺.

The fragmentation of benzimidazole derivatives often involves the characteristic loss of a hydrogen cyanide (HCN) molecule from the imidazole ring. researchgate.netjournalijdr.com Sulfonamides are known to fragment with the loss of sulfur dioxide (SO₂). aaqr.org Therefore, the mass spectrum of the target compound is expected to show fragment ions corresponding to these neutral losses.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence. This technique is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. The fragmentation patterns observed in HRMS can also be analyzed to determine the elemental composition of the fragment ions, aiding in the elucidation of fragmentation pathways. mdpi.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 248 (for ³⁵Cl), 250 (for ³⁷Cl) |

| [M - SO₂]⁺ | Loss of sulfur dioxide | 184 (for ³⁵Cl), 186 (for ³⁷Cl) |

| [M - SO₂NH]⁺ | Loss of sulfamoyl radical | 169 (for ³⁵Cl), 171 (for ³⁷Cl) |

| [M - SO₂ - HCN]⁺ | Sequential loss of SO₂ and HCN | 157 (for ³⁵Cl), 159 (for ³⁷Cl) |

X-ray Crystallography for Absolute and Solid-State Structure Determination.chemicalbook.comnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would confirm the planarity of the benzimidazole ring system. A key feature of the solid-state structure would be the extensive network of intermolecular hydrogen bonds. ias.ac.in These interactions would likely involve the N-H group of the imidazole ring and the hydrogen atoms of the sulfonamide group acting as hydrogen bond donors, with the oxygen atoms of the sulfonamide group and the non-protonated nitrogen of the imidazole ring acting as acceptors. researchgate.netias.ac.in These hydrogen bonding networks are critical in dictating the crystal packing and influencing the physical properties of the compound, such as its melting point and solubility. In some related structures, lattice water molecules are incorporated into the crystal, further mediating these hydrogen-bonded arrangements. ias.ac.in

Elemental Analysis Data for this compound Not Publicly Available

Following an extensive search of scientific literature and chemical databases, specific elemental analysis (CHNS) data for the compound this compound and its direct derivatives could not be located. This information is crucial for the verification of purity and stoichiometric composition, which is a standard procedure in the characterization of novel chemical entities.

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimental results are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

While numerous studies report the synthesis and characterization of various benzimidazole derivatives, including those with chloro or sulfonamide functional groups, none of the available public data specifically provides the elemental analysis results for this compound. Research articles on related compounds often include a section on their characterization, where techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, alongside elemental analysis. However, for the specific molecule , this particular dataset is absent from the reviewed literature.

Therefore, the requested section on "Elemental Analysis (CHNS) for Purity and Stoichiometric Composition Verification" for this compound, complete with data tables and detailed research findings, cannot be generated at this time due to the lack of available scientific data.

Preclinical Investigations of Biological Interactions and Molecular Mechanisms

Investigations of Enzyme Inhibition Profiles

The benzimidazole (B57391) scaffold, coupled with a sulfonamide functional group, has prompted a series of investigations into the inhibitory activity of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide against a range of clinically relevant enzymes. These studies aim to characterize its potency and selectivity, providing a foundation for its further development.

Carbonic Anhydrase (CA) Isozyme Inhibition Studies

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov Consequently, the inhibitory potential of benzimidazole-sulfonamide derivatives against various human (h) carbonic anhydrase isozymes has been a primary area of investigation. Studies have focused on the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII.

Research into a series of 2-substituted-benzimidazole-6-sulfonamides, which are close structural analogs of this compound, has revealed potent inhibitory activity against these isoforms. tandfonline.comnih.govnih.gov The data for these related compounds provide valuable insights into the potential activity of the subject molecule. The inhibition constants (Ki) for these analogs are presented in Table 1.

Table 1: Inhibition of Carbonic Anhydrase Isozymes by 2-Substituted-Benzimidazole-6-sulfonamide Analogs

| Compound Analog | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| 2-Phenyl | >10000 | 85.6 | 28.5 | 45.8 |

| 2-(4-Hydroxyphenyl) | 785.4 | 12.1 | 4.5 | 8.7 |

| 2-(3,4-Dihydroxyphenyl) | 546.3 | 9.8 | 3.2 | 7.1 |

| 2-(4-Carboxyphenyl) | >10000 | 354.2 | 102.5 | 254.3 |

Data sourced from a study on 2-substituted-benzimidazole-6-sulfonamides, which are structural analogs of this compound. tandfonline.com

The selectivity of carbonic anhydrase inhibitors is a critical determinant of their therapeutic utility, as non-selective inhibition can lead to off-target effects. unipi.it Investigations into 2-substituted-benzimidazole-6-sulfonamides have demonstrated promising selectivity profiles. tandfonline.comnih.gov Notably, certain derivatives exhibit preferential inhibition of the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. tandfonline.com For instance, analogs featuring hydroxyl substitutions on the 2-phenyl ring displayed significantly greater potency against hCA IX and hCA XII. tandfonline.com This suggests that the substitution pattern on the benzimidazole core plays a crucial role in determining isoform specificity. Molecular docking studies on these analogs have helped to elucidate the structural basis for this selectivity. tandfonline.comnih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Mechanistic Investigations

Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.govacs.orgresearchgate.net The structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (pABA), allows them to bind to the active site and block folate production. researchgate.net While direct experimental data for this compound is not available, the presence of the sulfonamide moiety suggests a high probability of DHPS inhibition. Molecular docking studies on other benzimidazole-sulfonamide derivatives have indicated a favorable binding affinity for the DHPS active site. researchgate.net

Dihydrofolate Reductase (DHFR) Mechanistic Investigations

Dihydrofolate reductase (DHFR) is another key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. researchgate.netnih.gov Some classes of compounds are designed as dual inhibitors of both DHPS and DHFR. nih.govacs.org Benzimidazole derivatives have been investigated as potential DHFR inhibitors. nih.gov Although specific mechanistic studies on this compound are lacking, the general interest in benzimidazoles as a scaffold for DHFR inhibitors suggests this as a potential area for future investigation.

DNA Topoisomerase I Inhibition Studies

DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. nih.govnih.gov They have emerged as important targets for anticancer drugs. Several benzimidazole derivatives have been identified as inhibitors of DNA topoisomerase I. nih.govnih.gov For example, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole has been shown to exert profound topoisomerase I inhibition. nih.gov This indicates that the chloro-substituted benzimidazole core, a key feature of this compound, is compatible with activity against this enzyme.

Exploration of Other Enzymatic Targets

The therapeutic potential of this compound may extend to other enzymatic targets, as suggested by studies on related benzimidazole and sulfonamide compounds.

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing diabetes. nih.gov Benzimidazole derivatives have been reported as potent inhibitors of both α-glucosidase and α-amylase. nih.govnih.govnih.gov

PI3Kα kinase: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway often dysregulated in cancer. While no direct data exists for the subject compound, the broader class of kinase inhibitors includes molecules with diverse heterocyclic scaffolds. The potential for this compound to interact with kinases such as PI3Kα remains an area for exploration.

In Vitro Antimicrobial Research Investigations

The benzimidazole-sulfonamide scaffold is a subject of extensive research due to its potential as a broad-spectrum antimicrobial agent. Laboratory studies have consistently demonstrated the activity of these compounds against a variety of clinically relevant bacterial and fungal pathogens.

Derivatives of benzimidazole and sulfonamide have shown notable efficacy against several Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall. Research into novel sulfonamides has demonstrated activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain 5-chloro-sulfonamide derivatives have exhibited minimum inhibitory concentrations (MIC) ranging from 15.62 to 31.25 µmol/L against these strains. nih.gov The activity of this class of compounds is significant, as MRSA is a major cause of healthcare-associated infections.

Similarly, other benzimidazole derivatives have been identified as potent agents against Gram-positive pathogens. Studies on 2-azidobenzothiazoles, a related heterocyclic structure, showed significant activity against Enterococcus faecalis and Staphylococcus aureus, with MIC values as low as 8 µg/mL. nih.gov These findings underscore the potential of the benzimidazole core in combating resilient Gram-positive infections.

Table 1: Representative In Vitro Activity of Related Benzimidazole-Sulfonamide Compounds Against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC |

|---|---|---|

| 5-Chloro-sulfonamide Derivative | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L nih.gov |

| 2-Azidobenzothiazole Derivative | Staphylococcus aureus | 8 µg/mL nih.gov |

This table presents data from research on structurally related compounds to illustrate the potential antibacterial spectrum.

Gram-negative bacteria, protected by an outer membrane, present a significant challenge for antibiotic penetration. However, the benzimidazole-sulfonamide scaffold has also been explored for its activity against these pathogens. Research has shown that certain sulfonamide derivatives possess activity against Escherichia coli. nih.gov Furthermore, some 2-aminobenzimidazole (B67599) compounds have been found to act as adjuvants, enhancing the efficacy of macrolide antibiotics against multidrug-resistant Gram-negative species like Acinetobacter baumannii and Klebsiella pneumoniae. One lead compound lowered the MIC of clarithromycin (B1669154) against K. pneumoniae from 512 to 2 µg/mL. nih.gov

Table 2: Representative In Vitro Activity of Related Benzimidazole-Sulfonamide Compounds Against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | Effect |

|---|---|---|

| Sulfonamide Derivative | Escherichia coli | Documented Activity nih.gov |

| 2-Aminobenzimidazole Adjuvant | Klebsiella pneumoniae | Reduced Clarithromycin MIC to 2 µg/mL nih.gov |

This table presents data from research on structurally related compounds to illustrate the potential antibacterial spectrum.

The benzimidazole moiety is a well-established pharmacophore in antifungal drug discovery. Research into 2-chloromethyl-1H-benzimidazole derivatives, which are structurally similar to the subject compound, has demonstrated their effectiveness against various phytopathogenic fungi. nih.gov One derivative, in particular, showed significant inhibitory activity against Colletotrichum gloeosporioides with a 50% inhibitory concentration (IC50) of 11.38 µg/mL. nih.gov While this study focused on plant pathogens, the findings suggest a broader potential for antifungal action. Generally, benzimidazole derivatives are investigated for activity against human pathogens like Candida albicans and Aspergillus species, which are common causes of opportunistic infections. nih.gov However, some studies on novel sulfonamides have shown almost no antifungal potency, indicating that activity is highly dependent on the specific chemical structure. nih.gov

Table 3: Representative In Vitro Antifungal Activity of a Related Benzimidazole Derivative

| Compound | Fungal Strain | IC50 |

|---|---|---|

| 2-chloromethyl-1H-benzimidazole derivative (5b) | Colletotrichum gloeosporioides | 11.38 µg/mL nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (5b) | Cytospora sp. | 30.97 µg/mL nih.gov |

This table presents data from research on structurally related compounds to illustrate potential antifungal activity.

The global fight against malaria necessitates the development of new chemotherapeutic agents, and benzimidazole derivatives have emerged as a promising class of compounds. In vitro studies have demonstrated that various benzimidazole structures exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Some 2-phenyl-1H-benzimidazole derivatives have displayed IC50 values ranging from as low as 18 nM to 1.30 µM. nih.gov Another study highlighted a benzimidazole analogue with an IC50 of 0.079 µM against a chloroquine-sensitive strain and 0.335 µM against a multidrug-resistant strain. The sulfonamide moiety is also relevant in antimalarial therapy, historically used in combination treatments that target folate synthesis. nih.gov

Table 4: Representative In Vitro Antimalarial Activity of Related Benzimidazole Compounds Against P. falciparum

| Compound Class | Parasite Strain | IC50 |

|---|---|---|

| 2-phenyl-1H-benzimidazole Derivative | P. falciparum | 18 nM - 1.30 µM nih.gov |

| 1H-benzimidazole Analogue (1.3) | P. falciparum (NF54, sensitive) | 0.079 µM |

| 1H-benzimidazole Analogue (1.3) | P. falciparum (K1, resistant) | 0.335 µM |

This table presents data from research on structurally related compounds to illustrate potential antimalarial activity.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high tolerance to conventional antibiotics. Disrupting these biofilms is a key strategy in overcoming chronic infections. A novel benzimidazole molecule, named antibiofilm compound 1 (ABC-1), has been shown to effectively inhibit biofilm formation by a wide range of both Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net Remarkably, ABC-1 demonstrates this activity at nanomolar concentrations, with a calculated IC50 of 45.9 nM for P. aeruginosa and 32.3 nM for Vibrio cholerae. nih.gov Importantly, this compound inhibits biofilm formation without inhibiting bacterial growth, suggesting a mechanism distinct from traditional antibiotics. nih.govresearchgate.net

Table 5: In Vitro Anti-Biofilm Activity of a Related Benzimidazole Compound (ABC-1)

| Bacterial Strain | Activity | IC50 |

|---|---|---|

| Pseudomonas aeruginosa | Biofilm Inhibition | 45.9 nM nih.gov |

| Vibrio cholerae | Biofilm Inhibition | 32.3 nM nih.gov |

This table presents data from research on a structurally related compound to illustrate potential anti-biofilm activity.

Elucidation of Molecular Mechanism of Action in Cell-Free and Cellular Systems

The biological activity of this compound is believed to stem from the combined actions of its core chemical moieties. The sulfonamide group is a classic inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. nih.gov As structural analogues of para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, thereby blocking the production of dihydrofolate and tetrahydrofolate, which are essential precursors for DNA synthesis and cell replication. nih.gov This mechanism ultimately leads to a bacteriostatic effect.

The benzimidazole ring contributes to a variety of other potential mechanisms. In fungi and parasites, benzimidazoles are known to interfere with the polymerization of tubulin, a key component of the cytoskeleton, which disrupts cell division and other essential cellular processes. nih.gov In bacteria, the mechanism can be more varied. For certain 2-aminobenzimidazole adjuvants, preliminary studies suggest they may disrupt the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS), thereby increasing cell permeability to other antibiotics. nih.gov The specific molecular targets of this compound would require dedicated biochemical and cellular assays to be fully elucidated.

Analysis of Competitive Inhibition Kinetics and Binding Dynamics

There is no specific information available in the reviewed literature detailing the competitive inhibition kinetics or binding dynamics of this compound.

In principle, competitive inhibition occurs when a molecule structurally similar to a substrate competes for the same active site on an enzyme. Kinetic studies for such inhibitors typically determine the inhibition constant (Kᵢ), which quantifies the inhibitor's binding affinity. The binding dynamics, including association and dissociation rate constants, would further characterize the interaction. For some N-substituted sulfonamides, competitive inhibition has been observed. For example, N-methylacetazolamide acts as a competitive inhibitor of carbonic anhydrase, in contrast to the noncompetitive inhibition seen with many other primary sulfonamides. nih.gov However, without empirical data for this compound, its kinetic profile as a potential enzyme inhibitor remains uncharacterized.

Exploration of Ligand-Target Binding Interactions at the Molecular Level

Specific molecular docking or crystallographic studies to elucidate the ligand-target binding interactions of this compound were not found in the available research.

Molecular modeling techniques are crucial for understanding how a compound interacts with its biological target. Such studies for related benzimidazole and sulfonamide derivatives have revealed key binding modes. For instance, molecular docking of certain 2-chloro-5-sulfamoyl-N-aryl-4-nitrobenzamide derivatives with enzymes like α-glucosidase and α-amylase has shown the importance of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.net These interactions are fundamental to the compound's inhibitory activity. Without similar analyses for this compound, the specific amino acids it might interact with and its orientation within a potential binding pocket are unknown.

Modulation of Cellular Pathways in Research Cell Lines (e.g., apoptosis induction)

There is a lack of specific published research on the effects of this compound on cellular pathways, including the induction of apoptosis, in any research cell lines.

The benzimidazole scaffold is present in various compounds that have been shown to modulate cellular processes. For example, some benzimidazole derivatives have been found to induce apoptosis by influencing the levels of key regulatory proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, as well as activating caspases. nih.gov The Wnt/β-catenin signaling pathway is another cellular cascade that can be inhibited by certain benzimidazole-based compounds. nih.gov However, whether this compound possesses such activities has not been experimentally determined.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituent Variation on the Benzodiazole Core and Sulfonamide Moiety

The biological profile of benzodiazole sulfonamide derivatives is highly sensitive to the nature and position of substituents on both the heterocyclic core and the sulfonamide group. Variations in these substituents can profoundly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its interaction with biological targets.

Halogen atoms, particularly chlorine, are critical substituents in many biologically active sulfonamides. The presence of the chloro group at the 2-position of the 1H-1,3-benzodiazole core is significant. In related sulfonamide structures, the position of halogen substituents on the aromatic rings has been shown to dramatically affect biological potency. mdpi.com For instance, in a series of novel sulfonamide derivatives designed as bactericides, placing a halogen on the meta-position of a benzene (B151609) ring resulted in vastly superior activity compared to ortho- or para-positions. mdpi.com

The introduction of a chlorine atom can influence activity through several mechanisms:

Steric and Conformational Effects: The size of the halogen can influence the preferred conformation of the molecule, affecting how it fits into a binding pocket.

Hydrophobic Interactions: Halogens can participate in halogen bonding and increase the lipophilicity of the molecule, potentially enhancing membrane permeability or hydrophobic interactions within a target's active site.

Studies on related benzimidazole (B57391) derivatives have shown that the presence of a chloro atom in the 5-position can lead to a remarkable increase in antiproliferative activity against various cancer cell lines. researchgate.net Similarly, in a series of 5-chloro-2-hydroxybenzoic acid-based sulfonamides, specific derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii. nih.gov

The introduction of various aromatic and heteroaromatic groups, typically at the sulfonamide nitrogen (N), is a common strategy to explore and optimize target binding. These substitutions can lead to additional binding interactions, such as π-π stacking, hydrogen bonds, and hydrophobic interactions, which can significantly enhance affinity and selectivity.

For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a substituted phenyl ring on the amide nitrogen was crucial for activity. nih.gov The combination of an electron-donating methyl group and an electron-withdrawing nitro group on this phenyl ring was found to highly favor inhibitory activity against α-glucosidase and α-amylase. nih.gov The position of these substituents was also critical, highlighting the specific topology of the enzyme's binding site. nih.gov

In other classes of compounds, replacing a standard benzene ring with a heterocyclic aromatic ring (e.g., pyridine, pyrazine) can enhance water solubility and introduce new hydrogen bonding opportunities. nih.gov This can lead to improved affinity for a target, as the heteroatoms (like nitrogen in pyridine) can act as hydrogen bond acceptors. nih.gov However, such substitutions can also alter the electrostatic potential of the aromatic π-cloud, which may diminish interactions with hydrophobic aromatic binding pockets. nih.gov The table below illustrates how different substitutions on related sulfonamide scaffolds affect biological activity.

| Compound Series | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Benzamide Sulfonamides | 2-CH₃-5-NO₂ on N-phenyl ring | Most active α-glucosidase inhibitor (IC₅₀ = 10.75 µM) | nih.gov |

| Piperidine Sulfonamides | 3-F on benzene ring | Superior antibacterial potency (EC₅₀ = 4.20 µg/mL) vs. 2-F or 4-F | mdpi.com |

| 2-Phenylbenzimidazoles | Addition of a chloro group at C-5 | Marked improvement in anticancer activity | researchgate.net |

The sulfonamide moiety (-SO₂NH-) is not merely a linker but an essential pharmacophore that plays a critical role in molecular recognition. nih.govmdpi.com Its geometry and hydrogen bonding capabilities are often key to the ligand's ability to bind to its target.

Key functions of the sulfonamide linker include:

Hydrogen Bonding: The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the two sulfonyl oxygens). These features allow it to form crucial hydrogen bonds with amino acid residues in a protein's active site, anchoring the inhibitor. For instance, in studies of PPARγ modulators, the sulfonamide N-H and one of the S=O groups form two critical hydrogen bonds with the target receptor. nih.gov

Structural Rigidity and Geometry: The sulfur atom of the sulfonamide has a tetrahedral geometry. This geometry positions the connected aromatic rings (the benzodiazole core and any N-substituent) in a specific, defined spatial orientation that is often ideal for fitting into a binding site and making favorable contacts, such as π-π stacking interactions with aromatic residues like Phenylalanine. nih.gov

Hydrolysis Resistance: Compared to other linkers like esters or amides, the sulfonamide bond is significantly more resistant to hydrolysis, which contributes to the metabolic stability and bioavailability of the drug candidate. mdpi.com

The essential nature of this linker has been demonstrated experimentally. In one study, replacing the sulfonamide linker with an amide linker resulted in a complete loss of significant transactivation activity, confirming that the specific geometry and electronic properties of the sulfonamide are indispensable for biological function in that context. nih.gov

Stereochemical Considerations and Diastereomeric/Enantiomeric Activity Differences

While the parent structure of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Although specific studies on the stereochemical activity differences for derivatives of this compound are not detailed in the provided literature, the general principles of sulfonamide drug design are applicable. openaccesspub.org For example, if a substituent containing a stereocenter were added to the sulfonamide nitrogen or the benzodiazole ring, it would be expected that one isomer would fit more perfectly into the chiral binding site of the target protein. This "eutomer" would exhibit higher affinity and activity, while the "distomer" might have lower activity or even interact with different targets, potentially leading to off-target effects. Therefore, in the design of advanced derivatives, controlling stereochemistry is a critical consideration for optimizing therapeutic efficacy.

Pharmacophore Mapping and Identification of Essential Structural Features for Biological Interaction

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. nih.gov For inhibitors based on the sulfonamide scaffold, pharmacophore models consistently identify a set of key features.

Based on analyses of related compounds, a general pharmacophore model for a benzodiazole sulfonamide inhibitor would likely include:

Hydrogen Bond Acceptor (HBA): The two sulfonyl oxygens are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The sulfonamide N-H group acts as a hydrogen bond donor. researchgate.net

Aromatic/Hydrophobic Regions: The benzodiazole ring system and any additional aromatic substituents provide hydrophobic and aromatic features that are crucial for engaging with non-polar pockets in the target protein. researchgate.netresearchgate.net

In one study, a pharmacophore model for PTP1B inhibitors identified a hydrogen bond acceptor and a ring aromatic feature as essential, which were mapped by the SO₂ group and a benzenesulfonamide (B165840) moiety, respectively. researchgate.net Another analysis of PfDHFR-TS inhibitors revealed that two hydrogen bond donor features and one hydrophobic feature were critical for activity. researchgate.net These models serve as valuable guides for virtual screening and for designing new derivatives with an optimal arrangement of these key interaction points to maximize biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate variations in physicochemical properties, represented by molecular descriptors, into a predictive mathematical equation for activity.

For benzimidazole and other sulfonamide derivatives, QSAR models have been successfully developed to predict their cytotoxic, antibacterial, or enzyme-inhibitory activities. nih.govjbclinpharm.org The process typically involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of synthesized compounds. These can include topological descriptors (describing molecular shape and branching), electronic descriptors (e.g., partial charges, HOMO/LUMO energies), and physicochemical descriptors (e.g., logP for lipophilicity). chalcogen.romdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC₅₀ or log 1/C). nih.govjbclinpharm.org

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. jbclinpharm.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design.

For 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, molecular docking simulations would be instrumental in identifying potential biological targets. By docking the compound against a library of protein structures, researchers could identify putative binding pockets and predict the specific binding mode. This would involve analyzing the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. For instance, studies on similar benzimidazole (B57391) derivatives often reveal key interactions involving the nitrogen atoms of the benzimidazole ring and the sulfonamide group.

Following the identification of a binding pose, scoring functions are used to estimate the binding affinity, often expressed in terms of binding energy (kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. For structurally related benzimidazole sulfonamides, binding energies against various enzymes have been reported, but no such data exists specifically for this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It provides insights into the electronic properties and chemical reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. While DFT studies on various benzimidazole derivatives have detailed these parameters, specific values for this compound are not available.

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. Without specific DFT calculations for this compound, these descriptors remain undetermined.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Analysis

MD simulations provide a dynamic picture of the ligand-target complex, allowing researchers to assess its stability over time and analyze the conformational changes that may occur upon binding. This method simulates the movement of atoms and molecules, offering a more realistic representation of the biological system compared to the static picture provided by molecular docking. For other benzimidazole-based compounds, MD simulations have been used to confirm the stability of the docked pose and to identify key residues that are crucial for maintaining the interaction. Such an analysis for this compound would be a critical step in validating any potential therapeutic targets identified through docking.

Hirshfeld Surface Analysis and Detailed Study of Noncovalent Interactions in Crystal Lattices

Hirshfeld surface analysis is a valuable method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into close contacts and noncovalent interactions such as hydrogen bonds and van der Waals forces. For many benzimidazole derivatives, Hirshfeld analysis has been instrumental in understanding their crystal packing and supramolecular structures. nih.govnih.gov

A detailed Hirshfeld study of this compound would involve:

Generation of 3D Hirshfeld surfaces mapped with properties like dnorm, shape index, and curvedness.

Creation of 2D fingerprint plots, which summarize the intermolecular contacts and provide quantitative percentages of different types of interactions (e.g., H···H, O···H, N···H).

Despite the utility of this method, specific research applying Hirshfeld surface analysis to this compound has not been identified in the reviewed scientific literature.

Prediction of Theoretical Spectroscopic Data to Complement Experimental Observations

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict theoretical spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand vibrational modes. mdpi.comnih.gov Such a study for this compound would typically include:

Optimization of the molecular geometry to find the most stable conformation.

Calculation of theoretical vibrational frequencies (FT-IR and Raman spectra) to assign experimental absorption bands.

Prediction of NMR chemical shifts (1H and 13C) to aid in the interpretation of experimental spectra.

Simulation of electronic transitions (UV-Vis spectra) to understand the electronic properties of the molecule.

Although computational and spectroscopic analyses have been performed on a variety of sulfonamide and benzimidazole compounds nih.govnih.govresearchgate.net, a dedicated study predicting the theoretical spectroscopic data for this compound is not available in the existing literature.

Derivatization Strategies and Analog Development

Rational Design Principles for Novel Benzodiazole-Sulfonamide Hybrids

Rational drug design for this class of compounds leverages an understanding of the target's structure and the structure-activity relationships (SAR) of existing ligands to create more potent and selective molecules. researchgate.net A key strategy is molecular hybridization , which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity or a multi-target profile. nih.govnih.gov

For instance, the benzimidazole (B57391) nucleus can be linked to other heterocyclic systems like 1,2,3-triazoles via click chemistry, a highly efficient and regioselective reaction. researchgate.netnih.gov This approach was used to synthesize novel benzimidazole-1,2,3-triazole-sulfonamide hybrids. The design principle involves using the benzimidazole-sulfonamide core as a primary scaffold and introducing the triazole linker to connect various substituted moieties, thereby exploring new interaction possibilities within the target's binding site. nih.govresearchgate.net

Computational tools such as molecular docking are integral to this process. They allow for the prediction of binding modes and affinities of designed analogs, helping to prioritize synthetic efforts. For example, docking studies on benzimidazole-sulfonamide hybrids have helped elucidate interactions with DNA, suggesting an intercalation mechanism that could block replication. researchgate.net Similarly, understanding the SAR of the benzimidazole scaffold is crucial. Studies have shown that substitutions at various positions of the benzimidazole ring significantly impact biological activity. nih.govrroij.com For the 2-chloro-1H-1,3-benzodiazole-5-sulfonamide scaffold, key modification points include the N-1 position of the benzimidazole ring, the amino group of the sulfonamide, and potential further substitutions on the benzene (B151609) ring.

Table 1: Key Positions for Derivatization on the Benzimidazole-Sulfonamide Scaffold

| Position | Potential Modification | Rationale |

|---|---|---|

| N-1 of Benzimidazole | Alkylation, Arylation, Introduction of linkers | Modulate lipophilicity, introduce new interaction points, attach other pharmacophores. nih.govnih.gov |

| C-2 of Benzimidazole | Substitution of the chloro group | The chlorine at the C-2 position is a key site for nucleophilic substitution, allowing the introduction of various functional groups to probe binding pockets. rroij.com |

| Sulfonamide (-SO₂NH₂) group | N-substitution, replacement with bioisosteres | Alter solubility, polarity, and hydrogen bonding capacity; explore different interactions in selective binding pockets. mdpi.com |

| Benzene Ring | Introduction of additional substituents | Fine-tune electronic properties and steric bulk to optimize target binding and pharmacokinetic profile. nih.gov |

Scaffold Hopping and Isosteric Replacements in Lead Optimization Research

During lead optimization, it may become necessary to replace the core scaffold or key functional groups to overcome issues like poor pharmacokinetics, toxicity, or to escape existing patent space. bhsai.orgnih.govScaffold hopping is a computational or rational design strategy that identifies structurally novel cores that can maintain the original compound's key pharmacophoric features and biological activity. nih.gov For the benzimidazole-sulfonamide class, this could involve replacing the benzimidazole ring with another bicyclic heterocycle, such as an indazole or benzothiazole, that presents a similar 3D arrangement of key binding elements. researchgate.net

Isosteric and bioisosteric replacements are more subtle modifications, involving the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. nih.govnih.gov This strategy is widely used to fine-tune the properties of a lead compound. ufrj.br

Common bioisosteric replacements relevant to the this compound scaffold include:

Sulfonamide Group Replacements: The sulfonamide moiety is often a key pharmacophore, for instance, in inhibitors of carbonic anhydrase. mdpi.com However, it can sometimes be replaced by other acidic functional groups like a carboxylic acid or a tetrazole to modulate pKa, solubility, and metabolic stability. u-tokyo.ac.jp

Amide Bond Bioisosteres: If the sulfonamide is part of a larger structure linked via an amide bond, replacing this bond with bioisosteres like a 1,2,3-triazole, oxadiazole, or a fluoroalkene can improve metabolic stability against proteases. nih.gov

Ring Atom Replacements: Within the benzimidazole ring itself, replacing a carbon atom with a nitrogen atom (e.g., creating a purine-like scaffold) is a common hop to alter electronic properties and introduce new hydrogen bonding capabilities.

Halogen Bioisosteres: The chlorine atom at the C-2 position could be replaced with other groups. A classic bioisosteric replacement for a chlorine atom is the trifluoromethyl (-CF₃) group, which is sterically similar but has vastly different electronic properties. sci-hub.se

Table 2: Examples of Bioisosteric Replacements in Drug Design

| Original Group | Bioisostere(s) | Property Modified | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂), Tetrazole | Acidity (pKa), Membrane Permeability, Metabolic Stability | u-tokyo.ac.jp |

| Amide (-CONH-) | 1,2,3-Triazole, Oxadiazole, Fluoroalkene | Metabolic Stability, Conformation | nih.gov |

| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Aromaticity, Polarity, Metabolism | sci-hub.se |

Combinatorial Chemistry Approaches for Focused Library Synthesis and Screening

Combinatorial chemistry provides a powerful tool for rapidly generating large, diverse collections of related compounds, known as libraries. nih.gov This approach is highly valuable for exploring the SAR of a scaffold like benzimidazole-sulfonamide. By systematically varying the substituents at key positions, a focused library can be synthesized and screened to quickly identify compounds with improved activity. researchgate.net

Liquid-phase combinatorial synthesis has been successfully applied to create diverse benzimidazole libraries. nih.gov A typical strategy involves immobilizing a benzimidazole precursor on a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). This allows for reactions to be driven to completion and for easy purification by precipitation of the polymer-bound product. The general steps include:

Attachment of a suitable starting material (e.g., a substituted o-phenylenediamine) to the soluble support.

Cyclization to form the benzimidazole ring.

Derivatization at various positions (e.g., N-alkylation or substitution at C-2).

Cleavage of the final products from the support.

This methodology allows for the parallel synthesis of hundreds or thousands of distinct benzimidazole analogs, which can then be subjected to high-throughput screening to identify hits for further optimization. For the this compound scaffold, a combinatorial library could be designed by varying the substituents introduced at the N-1 position and by displacing the C-2 chlorine with a library of amines or thiols.

Development of Chemical Probes and Tools for Biological Systems

Derivatives of this compound can be modified to serve as chemical probes, which are essential tools for studying biological processes and validating drug targets. rsc.org These probes are designed to interact with a specific target and produce a measurable signal.

A common strategy is the development of fluorescent probes . This can be achieved by attaching a fluorophore (a fluorescent dye) to the benzimidazole-sulfonamide scaffold. The resulting probe might exhibit a change in its fluorescent properties (e.g., an increase in intensity or a shift in wavelength) upon binding to its target protein. mdpi.com For example, benzimidazole derivatives have been incorporated into probes for detecting specific biomolecules like cysteine. nih.gov The design of such a probe based on the title compound would involve identifying a non-critical position on the scaffold to attach a fluorescent group, ensuring that target binding affinity is retained.

Another approach involves creating covalent probes . If the target protein has a suitable nucleophilic residue (like cysteine or histidine) in its binding pocket, the 2-chloro-benzimidazole moiety can act as a reactive electrophile. A more targeted approach would be to replace the sulfonamide with a sulfonyl fluoride (B91410) (-SO₂F), a reactive group known to form stable covalent bonds with serine, tyrosine, or histidine residues in proteins. rsc.org Covalent probes are valuable for target identification, structural biology studies, and for developing irreversible inhibitors.

Broader Research Implications and Future Perspectives

The Role of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide as a Versatile Research Scaffold

The this compound structure serves as a versatile scaffold in the design of new therapeutic agents. The benzimidazole (B57391) moiety is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. ekb.egnih.gov The addition of a sulfonamide group, another critical functional group in medicinal chemistry, further enhances its potential. Sulfonamides are known for their antibacterial, carbonic anhydrase inhibitory, and diuretic properties. ekb.egresearchgate.net The combination of these two pharmacophores in a single molecule creates a hybrid scaffold with the potential for synergistic or novel biological activities. dergipark.org.tr

Researchers have synthesized numerous derivatives of benzimidazole-sulfonamides to explore their therapeutic potential. nih.gov These derivatives have shown promise in various areas, as highlighted in the table below.

| Derivative Class | Therapeutic Target/Application | Key Findings |

| Benzimidazole-sulfonyl hybrids | Antibacterial, antifungal, anti-inflammatory, antiproliferative | Exhibit a wide range of biological activities, demonstrating the versatility of the scaffold. nih.gov |

| 2-amino-benzimidazole derivatives | PqsR antagonists (Pseudomonas aeruginosa) | Showed significant improvement in potency for inhibiting bacterial quorum sensing. nih.gov |

| Benzothiazole-sulfonamides | Carbonic anhydrase inhibitors | Act as highly potent inhibitors of various carbonic anhydrase isoforms. researchgate.net |

| Triazole-benzenesulfonamide derivatives | Anticancer agents | Exhibit inhibitory activity against tumor-related carbonic anhydrase isoforms and cytotoxic activity against cancer cell lines. nih.gov |

The versatility of the this compound scaffold lies in its synthetic tractability. The benzimidazole ring and the sulfonamide group can be readily modified to generate a library of compounds with diverse physicochemical properties. This allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). For instance, substitutions on the benzene (B151609) ring or the sulfonamide nitrogen can significantly impact the compound's potency and selectivity. nih.gov

Advancements in Rational Inhibitor Design Targeting Specific Molecular Pathways

The development of inhibitors targeting specific molecular pathways is a cornerstone of modern drug discovery. The this compound scaffold has been instrumental in the rational design of such inhibitors. By understanding the three-dimensional structure of a target protein, researchers can design molecules that bind with high affinity and selectivity, leading to the desired therapeutic effect.

A notable example is the design of carbonic anhydrase (CA) inhibitors. researchgate.net CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. ekb.egresearchgate.net The sulfonamide group is a key zinc-binding group that interacts with the active site of CAs. researchgate.net Starting with the benzimidazole-sulfonamide scaffold, researchers have designed and synthesized potent and selective inhibitors of various CA isoforms. researchgate.netnih.gov

Similarly, this scaffold has been utilized in the development of PqsR inhibitors to combat Pseudomonas aeruginosa infections. nih.gov PqsR is a transcriptional regulator that controls virulence factor production in this bacterium. By designing benzimidazole derivatives that antagonize PqsR, researchers aim to disarm the pathogen without killing it, which may reduce the development of antibiotic resistance. nih.gov

The principles of rational inhibitor design employed in these examples can be extended to other molecular targets. The inherent features of the this compound scaffold, such as its ability to form hydrogen bonds and engage in hydrophobic interactions, make it an attractive starting point for designing inhibitors for a wide range of enzymes and receptors.

Integration of Advanced Computational and Experimental Methodologies in Compound Discovery

The discovery and optimization of lead compounds based on the this compound scaffold have been significantly accelerated by the integration of advanced computational and experimental methodologies. nih.govco-ac.com Computer-aided drug design (CADD) plays a crucial role in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their binding affinities and pharmacokinetic properties. nih.govresearchgate.net

Molecular docking is a widely used computational technique to predict the binding mode of a ligand to its target protein. researchgate.netresearchgate.net This information is invaluable for understanding the molecular basis of inhibition and for guiding the design of more potent and selective inhibitors. nih.govnih.gov For instance, docking studies have been used to elucidate the binding interactions of benzothiazole-sulfonamide derivatives with carbonic anhydrase, providing insights for further optimization. researchgate.net

In addition to computational methods, high-throughput screening (HTS) and other experimental techniques are essential for identifying and validating new drug candidates. The synthesis of compound libraries based on the benzimidazole-sulfonamide scaffold allows for the systematic evaluation of their biological activities against a panel of targets. nih.gov The data generated from these experiments, combined with computational predictions, facilitates a more efficient and rational drug discovery process. nih.gov This iterative cycle of design, synthesis, and testing is a hallmark of modern medicinal chemistry. rsc.org

Remaining Research Challenges and Opportunities in the Field of Benzodiazole-Sulfonamide Chemistry

Despite the significant progress in the field of benzodiazole-sulfonamide chemistry, several challenges and opportunities remain. A primary challenge is achieving isoform-selective inhibition, particularly for targets like carbonic anhydrases, to minimize off-target effects. researchgate.net While rational design has improved selectivity, further advancements are needed to develop highly specific inhibitors.

Another challenge is overcoming drug resistance, especially in the context of antimicrobial agents. nih.gov While targeting virulence factors offers a promising strategy, bacteria can develop resistance to these agents as well. nih.gov Continuous efforts are needed to discover new compounds and understand the mechanisms of resistance.

The exploration of novel therapeutic applications for benzodiazole-sulfonamides presents a significant opportunity. The broad biological activity profile of this scaffold suggests that it may have utility in treating a wider range of diseases than currently explored. ekb.egnih.gov For example, their potential as antiviral or neuroprotective agents warrants further investigation.

Furthermore, the development of more efficient and sustainable synthetic methods for preparing these compounds is an ongoing area of research. nih.gov Greener synthetic routes will be crucial for the large-scale production of any successful drug candidates. The continued integration of computational and experimental approaches will be vital to address these challenges and unlock the full therapeutic potential of the this compound scaffold and its derivatives. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, and how can reaction conditions be optimized?